![molecular formula C80H168Si3 B14280543 [(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) CAS No. 128270-39-3](/img/structure/B14280543.png)
[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) is a complex organosilicon compound characterized by its unique structure, which includes multiple octyl and trioctylsilane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) typically involves the reaction of dioctylsilane with octane-8,1-diyl groups under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of [(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation of the compound to achieve the desired quality for industrial applications.
化学反应分析
Types of Reactions
[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted organosilicon compounds. These products can have various applications depending on their specific chemical properties.
科学研究应用
[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of advanced materials and as a reagent in various chemical reactions.
Biology: It can be used in the development of biomaterials and as a component in drug delivery systems.
Medicine: The compound’s unique properties make it suitable for use in medical devices and diagnostic tools.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent chemical stability and adhesion properties.
作用机制
The mechanism of action of [(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) involves its interaction with various molecular targets and pathways. The compound’s silane groups can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can influence the compound’s behavior in different environments and its effectiveness in various applications.
相似化合物的比较
[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) can be compared with other similar compounds, such as:
1,8-Bis(triethoxysilyl)octane: Known for its use in coatings and adhesives, this compound has similar silane groups but differs in its overall structure and properties.
Silane, dioctylbis[8-(trioctylsilyl)octyl]-: This compound shares structural similarities but may have different applications and reactivity.
The uniqueness of [(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) lies in its specific arrangement of octyl and trioctylsilane groups, which confer distinct chemical and physical properties.
属性
CAS 编号 |
128270-39-3 |
|---|---|
分子式 |
C80H168Si3 |
分子量 |
1214.4 g/mol |
IUPAC 名称 |
dioctyl-bis(8-trioctylsilyloctyl)silane |
InChI |
InChI=1S/C80H168Si3/c1-9-17-25-33-45-57-69-81(70-58-46-34-26-18-10-2,71-59-47-35-27-19-11-3)77-65-53-41-43-55-67-79-83(75-63-51-39-31-23-15-7,76-64-52-40-32-24-16-8)80-68-56-44-42-54-66-78-82(72-60-48-36-28-20-12-4,73-61-49-37-29-21-13-5)74-62-50-38-30-22-14-6/h9-80H2,1-8H3 |
InChI 键 |
AVYJBNUSBVRBBC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


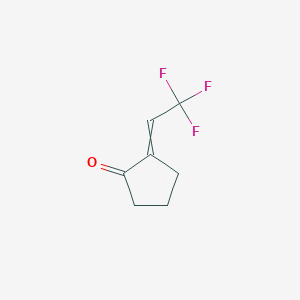
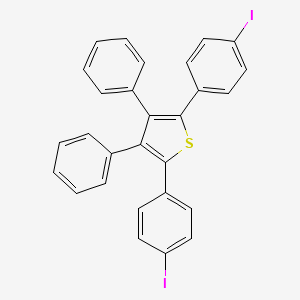
![2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene](/img/structure/B14280485.png)
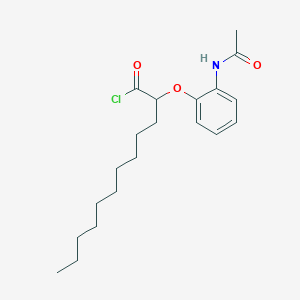
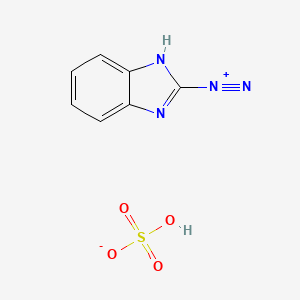
![3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B14280502.png)

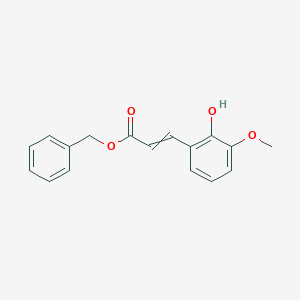

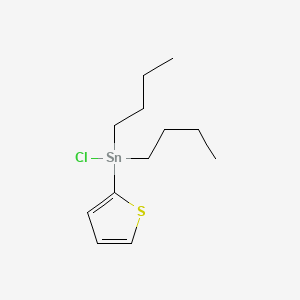
![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)
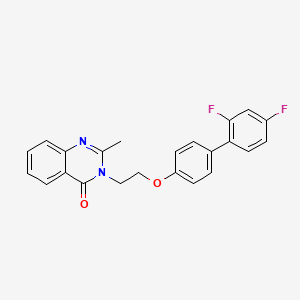
![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
